molecular formula C8H9FN2 B13674544 7-Fluoro-1,2,3,4-tetrahydro-1,8-naphthyridine

7-Fluoro-1,2,3,4-tetrahydro-1,8-naphthyridine

Cat. No.: B13674544
M. Wt: 152.17 g/mol
InChI Key: JWEBQDNXHNISDP-UHFFFAOYSA-N
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Description

7-Fluoro-1,2,3,4-tetrahydro-1,8-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by the presence of a fluorine atom at the 7th position and a partially hydrogenated naphthyridine ring. Naphthyridines are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-1,2,3,4-tetrahydro-1,8-naphthyridine can be achieved through various synthetic routes. One common method involves the reduction of 7-fluoro-1,8-naphthyridine using hydrogen gas in the presence of a suitable catalyst. This reaction typically takes place under high pressure and elevated temperatures to ensure complete reduction .

Another approach involves the aza-Diels-Alder reaction, where a fluorinated diene reacts with a suitable dienophile in the presence of a Lewis acid catalyst. This method allows for regio- and stereoselective synthesis of the desired compound .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of metal-catalyzed hydrogenation in a high-pressure reactor is a common industrial method. This approach ensures efficient and scalable production of the compound .

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-1,2,3,4-tetrahydro-1,8-naphthyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 7-fluoro-1,8-naphthyridine.

    Reduction: Further reduction can lead to fully hydrogenated derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-Fluoro-1,2,3,4-tetrahydro-1,8-naphthyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Fluoro-1,2,3,4-tetrahydro-1,8-naphthyridine involves its interaction with specific molecular targets. For instance, as a FabI inhibitor, it binds to the enoyl-acyl carrier protein reductase enzyme, thereby inhibiting bacterial fatty acid synthesis. This inhibition disrupts the bacterial cell membrane, leading to cell death .

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydro-1,5-naphthyridine: Similar structure but lacks the fluorine atom at the 7th position.

    7-Fluoro-1,8-naphthyridine: Similar but not hydrogenated.

    1,8-Naphthyridine: Parent compound without fluorine and hydrogenation.

Uniqueness

7-Fluoro-1,2,3,4-tetrahydro-1,8-naphthyridine is unique due to the presence of the fluorine atom, which can significantly alter its chemical reactivity and biological activity. The partial hydrogenation of the naphthyridine ring also imparts distinct properties compared to its fully aromatic counterparts .

Properties

Molecular Formula

C8H9FN2

Molecular Weight

152.17 g/mol

IUPAC Name

7-fluoro-1,2,3,4-tetrahydro-1,8-naphthyridine

InChI

InChI=1S/C8H9FN2/c9-7-4-3-6-2-1-5-10-8(6)11-7/h3-4H,1-2,5H2,(H,10,11)

InChI Key

JWEBQDNXHNISDP-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(NC1)N=C(C=C2)F

Origin of Product

United States

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